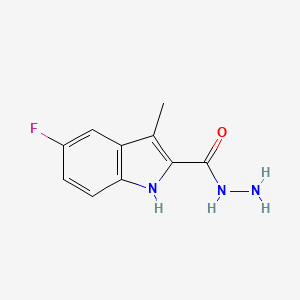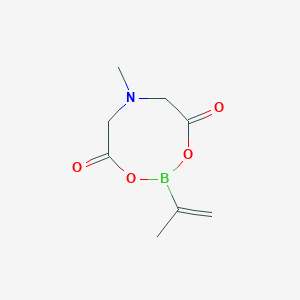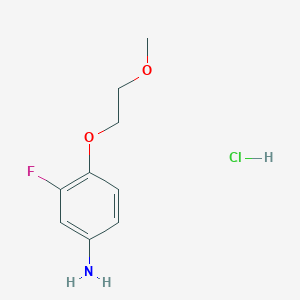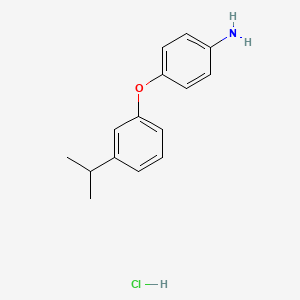![molecular formula C9H16ClNO B1388740 3-[(2-Propynyloxy)methyl]piperidine hydrochloride CAS No. 1185302-66-2](/img/structure/B1388740.png)
3-[(2-Propynyloxy)methyl]piperidine hydrochloride
Descripción general
Descripción
3-[(2-Propynyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C9H15NO•HCl and a molecular weight of 189.68 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring substituted with a propynyloxy group.
Métodos De Preparación
The synthesis of 3-[(2-Propynyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
3-[(2-Propynyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents like thionyl chloride for substitutions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[(2-Propynyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-[(2-Propynyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propynyloxy group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 3-[(2-Propynyloxy)methyl]piperidine hydrochloride include:
3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-[(2-Propynyloxy)methyl]morpholine hydrochloride: This compound features a morpholine ring, offering different chemical properties and reactivity.
3-[(2-Propynyloxy)methyl]azepane hydrochloride: This compound has a larger azepane ring, which can affect its steric properties and interactions with other molecules.
The uniqueness of this compound lies in its specific ring structure and the presence of the propynyloxy group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-(prop-2-ynoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-6-11-8-9-4-3-5-10-7-9;/h1,9-10H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOBQUPNJGVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)
![tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1388660.png)


![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)
![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)



![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)
